Vinylmethyldiacetoxysilane

Description

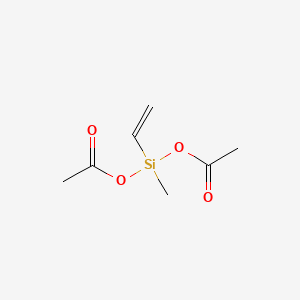

Structure

3D Structure

Properties

IUPAC Name |

(acetyloxy-ethenyl-methylsilyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4Si/c1-5-12(4,10-6(2)8)11-7(3)9/h5H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXCKOANSQIPGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Si](C)(C=C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10951958 | |

| Record name | Ethenyl(methyl)silanediyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2944-70-9 | |

| Record name | Diacetoxymethylvinylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2944-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanediol, 1-ethenyl-1-methyl-, 1,1-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002944709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanediol, 1-ethenyl-1-methyl-, 1,1-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethenyl(methyl)silanediyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diacetoxymethylvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Solubility of Vinylmethyldiacetoxysilane in Organic Solvents: A Comprehensive Technical Guide for Researchers

Introduction: Understanding the Critical Role of Solubility for Vinylmethyldiacetoxysilane

This compound is a versatile organosilicon compound widely employed as a cross-linking agent, adhesion promoter, and surface modifier in the development of advanced materials, including sealants, coatings, and composites. Its efficacy in these applications is intrinsically linked to its behavior in solution, making a thorough understanding of its solubility in various organic solvents a cornerstone of successful formulation and synthesis. The choice of solvent not only dictates the homogeneity of the reaction mixture but also profoundly influences the reactivity and stability of this moisture-sensitive compound.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility profile of this compound. Moving beyond a simple tabulation of data, this guide delves into the fundamental principles governing its solubility, offers predictive insights, and provides a robust experimental protocol for its determination. This document is designed to empower researchers with the knowledge to make informed decisions in solvent selection, thereby optimizing experimental outcomes and ensuring the integrity of their work.

I. Predicted Solubility Profile of this compound: A Theoretical Framework

In the absence of extensive, publicly available quantitative solubility data for this compound, a predictive approach based on the fundamental principle of "like dissolves like" is essential.[1][2][3][4] This principle posits that substances with similar polarities are more likely to be soluble in one another.[1][2][3][4] The molecular structure of this compound, featuring both nonpolar (vinyl and methyl groups) and polar (acetoxy groups) moieties, suggests a nuanced solubility profile.

Molecular Structure and Polarity

This compound possesses a central silicon atom bonded to a methyl group, a vinyl group, and two acetoxy groups. The presence of the ester functionalities (acetoxy groups) introduces polarity due to the electronegativity difference between the oxygen and carbon atoms. However, the molecule as a whole is not highly polar.

Figure 1. Molecular structure of this compound, highlighting its polar and nonpolar regions.

Solubility in Aprotic Nonpolar Solvents

Based on the "like dissolves like" principle, this compound is expected to exhibit high solubility in aprotic nonpolar solvents. The nonpolar vinyl and methyl groups will interact favorably with the nonpolar solvent molecules through van der Waals forces.

-

Examples: Hexane, Toluene, Benzene, Diethyl Ether.

-

Expected Solubility: High to Miscible.

Solubility in Aprotic Polar Solvents

In aprotic polar solvents, the solubility of this compound is also predicted to be favorable. The polar acetoxy groups can engage in dipole-dipole interactions with the polar solvent molecules, while the nonpolar moieties will have some affinity for the nonpolar regions of the solvent molecules.

-

Examples: Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane.

-

Expected Solubility: High to Miscible.

Solubility and Reactivity in Protic Solvents

The solubility of this compound in protic solvents is a more complex issue due to its high reactivity with substances containing acidic protons, such as water and alcohols. Protic solvents are characterized by the presence of O-H or N-H bonds.[5]

-

Examples: Water, Methanol, Ethanol, Isopropanol.

-

Expected Behavior: While initial miscibility might be observed, this compound will undergo rapid hydrolysis in the presence of protic solvents.[6][7][8][9] This reaction involves the cleavage of the silicon-acetoxy bond and the formation of silanols and acetic acid. The silanols are unstable and will subsequently undergo self-condensation to form siloxane oligomers or polymers, which may be insoluble and precipitate out of solution.

The hydrolysis reaction is a critical consideration for any application involving this compound. The liberation of acetic acid can also affect the pH of the solution and catalyze further reactions.[6]

Predicted Solubility Summary Table

| Solvent Class | Examples | Predicted Solubility/Behavior | Underlying Interactions |

| Aprotic Nonpolar | Hexane, Toluene | High / Miscible | Van der Waals forces |

| Aprotic Polar | Acetone, THF, Ethyl Acetate | High / Miscible | Dipole-dipole interactions, Van der Waals forces |

| Protic | Water, Ethanol, Methanol | Reactive (Hydrolysis) | Initially may be miscible, but will react to form potentially insoluble siloxanes. |

II. Experimental Protocol for the Determination of Solubility

Given the reactive nature of this compound, a carefully designed experimental protocol is necessary to determine its solubility accurately and safely. This protocol is divided into qualitative and quantitative assessments.

A. Safety Precautions

-

This compound is a flammable liquid and vapor.[10] Handle in a well-ventilated fume hood, away from ignition sources.

-

It is irritating to the eyes, skin, and respiratory system.[10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

The hydrolysis of this compound liberates acetic acid, which is corrosive and has a pungent odor.[12] Ensure adequate ventilation.

B. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents (various classes)

-

Glass vials with PTFE-lined screw caps

-

Calibrated pipettes or syringes

-

Analytical balance

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for quantitative analysis

C. Experimental Workflow: A Step-by-Step Guide

Figure 2. Experimental workflow for determining the solubility of this compound.

This initial screening provides a rapid determination of miscibility.

-

Preparation: Add 1 mL of the selected anhydrous organic solvent to a clean, dry glass vial.

-

Addition of Solute: Using a calibrated pipette, add this compound dropwise to the solvent while vortexing.

-

Observation: Continue adding the silane until it no longer dissolves and a second phase (cloudiness or droplets) persists, or until a significant volume has been added, indicating high miscibility.

-

Recording: Classify the solubility as miscible, partially soluble, or insoluble. For protic solvents, note any signs of reaction, such as gas evolution (due to the formation of acetic acid vapor), heat generation, or the formation of a precipitate over time.

This method is considered the gold standard for determining equilibrium solubility.[13][14]

-

Preparation of Supersaturated Solutions: To a series of vials, add a known volume of the anhydrous solvent. Then, add an excess amount of this compound to each vial to create a supersaturated solution where undissolved silane is clearly visible.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath or incubator. Stir the solutions using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease stirring and allow the vials to stand undisturbed at the same constant temperature until the excess, undissolved this compound has settled to the bottom, leaving a clear supernatant.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe. The tip of the syringe should be positioned in the middle of the supernatant to avoid drawing up any undissolved material.

-

Sample Preparation for Analysis: Dispense the collected supernatant into a pre-weighed volumetric flask and determine the weight of the collected sample. Dilute the sample to a known volume with a suitable solvent (one in which the silane is highly soluble and stable, and which is compatible with the analytical method).

-

Analysis: Analyze the concentration of this compound in the diluted sample using a calibrated Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) method.

-

Calculation: The solubility can then be calculated and expressed in units such as g/100 mL, mg/mL, or molarity.

III. Causality and Self-Validation in the Experimental Protocol

-

Use of Anhydrous Solvents: The use of anhydrous solvents is critical to minimize the premature hydrolysis of this compound, which would otherwise lead to inaccurate solubility measurements.

-

Equilibration Time: The 24-48 hour equilibration period in the shake-flask method is designed to ensure that the solution has reached a true thermodynamic equilibrium between the dissolved and undissolved solute.

-

Constant Temperature: Maintaining a constant temperature is crucial as solubility is temperature-dependent.

-

Calibrated Analytical Method: The use of a validated and calibrated GC or HPLC method provides a reliable and accurate means of quantifying the concentration of the dissolved silane.

IV. Conclusion and Practical Implications for Researchers

The solubility of this compound is a critical parameter that dictates its handling, formulation, and reactivity. While quantitative data is scarce, a strong predictive understanding can be derived from its molecular structure and the principle of "like dissolves like." It is anticipated to be highly soluble in a wide range of aprotic nonpolar and polar organic solvents. However, in protic solvents, its high reactivity towards hydrolysis is the dominant factor, leading to its decomposition rather than simple dissolution.

The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound in their specific solvent systems of interest. By carefully considering the principles and methodologies outlined in this guide, scientists and developers can make informed decisions on solvent selection, leading to more controlled and reproducible experimental outcomes. This knowledge is paramount for harnessing the full potential of this compound in the creation of novel and high-performance materials.

References

-

Gelest, Inc. (2015). Safety Data Sheet: this compound. [Link]

-

LookChem. (n.d.). This compound(2944-70-9). [Link]

-

Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. [Link]

-

Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Oreate AI Blog. (2023). Understanding 'Like Dissolves Like': The Chemistry of Solubility. [Link]

-

Chemiedidaktik Uni Wuppertal. (n.d.). Experiments - Hydrolysis of triacetoxymethylsilane. [Link]

-

Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

-

The Fountain Magazine. (n.d.). Like Dissolves Like. [Link]

-

YouTube. (2023). What Are Everyday Examples Of The Like Dissolves Like Principle?. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Vinyltrimethoxysilane, 98%. [Link]

-

Sico Performance Material. (2020). MATERIAL SAFETY DATA SHEET - Vinylmethyldimethoxysilane. [Link]

-

NIH. (2018). A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses. [Link]

-

Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link]

-

Scribd. (n.d.). Hydrolysis of Silanes. [Link]

-

Elsevier. (1988). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. [Link]

-

KBR. (2024). Discussion On The Solubility Of Silane And Related Issues. [Link]

-

Solubility of Things. (n.d.). Silane. [Link]

-

NIH. (2023). Machine learning analysis of molecular dynamics properties influencing drug solubility. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]

- 3. fountainmagazine.com [fountainmagazine.com]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Experiments - Hydrolysis of triacetoxymethylsilane [chemiedidaktik.uni-wuppertal.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. gelest.com [gelest.com]

- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 10. media.sciltp.com [media.sciltp.com]

- 11. mdpi.com [mdpi.com]

- 12. Exp. 7: Testing the Solubility Rules Through Quantitative Analysis – College of Western Idaho General Chemistry First Semester Lab Manual: CHEM 111L [cwi.pressbooks.pub]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Machine learning analysis of molecular dynamics properties influencing drug solubility - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of Vinylmethyldiacetoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylmethyldiacetoxysilane (CAS No. 2944-70-9) is a reactive organosilicon compound utilized as a chemical intermediate and cross-linking agent in the synthesis of silicones and other polymers.[1] Its bifunctional nature, possessing both a vinyl group and two acetoxy groups, allows for its participation in various polymerization and cross-linking reactions. However, the inherent reactivity of this compound necessitates a thorough understanding of its hazard profile to ensure safe handling and use in a research and development setting. This guide provides a comprehensive review of the Material Safety Data Sheet (MSDS) for this compound, delving into the chemical principles that underpin the safety recommendations.

Chemical and Physical Properties

A foundational aspect of safely handling any chemical is a clear understanding of its physical and chemical properties. These properties influence its behavior under various conditions and are critical for designing safe experimental protocols.

| Property | Value | Source |

| Chemical Formula | C7H12O4Si | [2] |

| Molecular Weight | 188.25 g/mol | [2] |

| Appearance | Liquid | [2] |

| Boiling Point | 56 °C | [3] |

| Flash Point | 42 °C | [3] |

| Density | 1.035 - 1.063 g/mL | [2][3] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [3] |

Hazard Identification and Analysis

This compound is classified under the Globally Harmonized System (GHS) as a flammable liquid, causing severe skin burns and eye damage.[1] The primary hazards associated with this compound stem from its flammability and its reactivity with water.

Flammability

With a flash point of 42°C, this compound is a flammable liquid and its vapors can form explosive mixtures with air.[1][3] Therefore, it is imperative to handle this chemical in well-ventilated areas, away from heat, sparks, and open flames.[1] All equipment used should be properly grounded to prevent static discharge, which can serve as an ignition source.[1]

Reactivity with Water: The Liberation of Acetic Acid

A significant and immediate hazard of this compound is its reaction with water, including atmospheric moisture, to liberate acetic acid.[1] This hydrolysis reaction is a key aspect of its chemistry and the primary cause of its corrosive properties. The acetoxy groups (-OAc) are readily attacked by water, leading to the formation of silanols and acetic acid (CH₃COOH).[1]

Caption: Hydrolysis of this compound.

The liberated acetic acid is a corrosive substance that can cause severe skin burns and eye damage.[4] Inhalation of acetic acid vapors can irritate the nose, throat, and lungs, and higher exposures can lead to a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[5]

Health Hazard Assessment

The health hazards of this compound are intrinsically linked to its reactivity. Direct contact with the liquid will cause severe skin burns and serious eye damage due to the rapid generation of acetic acid upon contact with the moisture in tissues.[1]

Inhalation: Inhalation of vapors may cause irritation to the respiratory tract.[1] This is primarily due to the presence of acetic acid vapors.[1][6]

Skin Contact: Causes severe skin burns.[1] Prolonged or repeated exposure can lead to the thickening and cracking of the skin.[5]

Eye Contact: Causes serious eye damage.[1] The corrosive nature of the liberated acetic acid can lead to permanent vision loss.[4]

Ingestion: While specific data on ingestion of this compound is limited, ingestion is expected to cause corrosion of the mouth and gastrointestinal tract due to the immediate hydrolysis to acetic acid.[1]

While many organosilicon compounds are considered to have low toxicity, it is crucial to evaluate the safety of each compound individually.[7] The primary toxicity concern for this compound is its corrosive nature due to the hydrolysis byproduct, acetic acid.

Safe Handling and Storage Protocols

Given the hazards identified, stringent adherence to safe handling and storage protocols is paramount.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent any contact with the chemical.

Caption: Recommended PPE and Engineering Controls.

Storage

Proper storage is critical to maintain the stability of this compound and prevent hazardous situations.[8] It should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[1][8] The container must be kept tightly closed to prevent contact with moisture.[1]

Incompatible Materials: Avoid storage with the following materials:

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

-

Inhalation: Remove the individual to fresh air and keep them at rest in a comfortable breathing position.[1] Seek medical advice if they feel unwell.[1]

-

Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the skin with plenty of water for at least 15 minutes.[9] Seek immediate medical attention.[1]

-

Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]

Firefighting Measures

In case of a fire, use water spray, foam, carbon dioxide, or dry chemical extinguishers.[1] Do not use a direct stream of water, as this can spread the flammable liquid.[1] Firefighters should wear proper protective equipment, including respiratory protection, as irritating fumes and organic acid vapors may be generated.[1]

Accidental Release Measures

For a spill, evacuate the area and ensure adequate ventilation.[6] Eliminate all ignition sources.[6] Contain the spill with an inert absorbent material such as sand or earth and place it in a suitable container for disposal. Do not allow the material to enter sewers or public waters.[1]

Disposal Considerations

This compound and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][10] Due to its reactivity, it should never be disposed of down the drain.[10] Incineration by a licensed waste disposal facility is a potential disposal method.[1]

Conclusion

This compound is a valuable chemical intermediate with a distinct set of hazards that must be managed with care and expertise. Its flammability and, most notably, its reactivity with moisture to produce corrosive acetic acid, are the primary safety concerns. By understanding the chemical principles behind these hazards and rigorously adhering to the safety protocols for personal protective equipment, storage, handling, and emergency procedures, researchers can safely utilize this compound in their work. A thorough review and understanding of the Material Safety Data Sheet is the foundational step in ensuring a safe laboratory environment.

References

-

Gelest, Inc. (2015). This compound Safety Data Sheet. Retrieved from [Link]

-

Changfu Chemical. (n.d.). Organosilicon Compounds: Everything You Need to Know. Retrieved from [Link]

-

American Chemistry Council. (n.d.). MDI or TDI: First Aid Guidance. Retrieved from [Link]

- Lentz, T. J., et al. (2019). Vinyltrimethoxysilane (VTMS). Workplace Environmental Exposure Level (WEEL) Guide.

-

Harwick Standard. (2015). SAFETY DATA SHEET. Retrieved from [Link]

-

Westlake Corporation. (2024). VCM Vinyl Chloride Monomer Safety Data Sheet. Retrieved from [Link]

-

Sylicglobal. (2023). Precautions For Safe Use Of Organosilicon. Retrieved from [Link]

-

Sico Performance Material. (2020). MATERIAL SAFETY DATA SHEET Vinylmethyldimethoxysilane. Retrieved from [Link]

-

Momentive. (2025). Vinyltrimethoxysilane SAFETY DATA SHEET. Retrieved from [Link]

- Kłosińska-Szmurło, E., & Mirczak, J. (2016). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). Polish Journal of Cosmetology, 19(2), 128-137.

-

Israeli Ministry of Health. (2022). Acetic acid (CH3-COOH) B 1 Information and recommendations for paramedics and doctors at the site. Retrieved from [Link]

-

Hesperian Health Guides. (n.d.). First aid for chemicals. Retrieved from [Link]

- Franzen, A., et al. (2017). Toxicology of octamethylcyclotetrasiloxane (D4). Toxicology Letters, 279, S2-S22.

-

NY Creates. (2025). Standard Operating Procedure for Chemical Handling and Storage. Retrieved from [Link]

-

Greenbook. (n.d.). Firefighting Measures Section 6. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetic Acid. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

-

Greenbook. (n.d.). Firefighting Measures Section 6. Retrieved from [Link]

-

Healthline. (2019). Is Silicone Toxic?. Retrieved from [Link]

-

Indiana Department of Natural Resources. (2024). Transportation, Use, Handling, and Storage of Lab Chemicals. Retrieved from [Link]

-

Westlake. (2017). HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment. Retrieved from [Link]

- National Toxicology Program. (1993). Upper respiratory tract toxicity of inhaled methylvinyl ketone in F344 rats and B6C3F1 mice. Toxicology and Applied Pharmacology, 123(1), 43-50.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. LCSS: ACETIC ACID [web.stanford.edu]

- 3. isere.gouv.fr [isere.gouv.fr]

- 4. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 5. nj.gov [nj.gov]

- 6. Acetic Acid Inhalation-Induced Lung Injury: A Common Chemical with Underestimated Risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. litfl.com [litfl.com]

- 8. nbinno.com [nbinno.com]

- 9. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]

- 10. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]

Vinylmethyldiacetoxysilane: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylmethyldiacetoxysilane (CAS No. 2944-70-9) is a versatile organosilicon compound that plays a crucial role as a cross-linking agent and adhesion promoter in various industrial and research applications. Its unique chemical structure, featuring both a reactive vinyl group and hydrolyzable acetoxy groups, allows it to effectively bridge organic and inorganic materials. This guide provides an in-depth analysis of two of its key physicochemical properties: boiling point and density. A thorough understanding of these characteristics is paramount for its safe handling, application, and the successful development of novel materials and formulations.

This document moves beyond a simple recitation of data, offering a detailed exploration of the experimental methodologies for determining these properties, an analysis of discrepancies in reported values, and critical safety information pertinent to a laboratory and research setting.

Physicochemical Properties of this compound

The accurate determination of physical constants such as boiling point and density is fundamental to the characterization of a chemical substance. These properties are not only indicative of purity but also dictate the conditions required for storage, handling, and processing.

| Property | Value | Source(s) |

| Boiling Point | 56 °C | [1] |

| 183.5 °C at 760 mmHg | [2] | |

| Density | 1.063 g/cm³ | [1] |

| 1.035 g/mL | [2] | |

| Molecular Formula | C₇H₁₂O₄Si | [1][2] |

| Molecular Weight | 188.25 g/mol | [2] |

| Flash Point | 42 °C | [1][2] |

Analysis of Boiling Point Discrepancy

A notable discrepancy exists in the reported boiling points of this compound, with values of 56 °C and 183.5 °C being cited. This significant difference can be attributed to the pressure at which the measurement was conducted. The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Therefore, a reduction in pressure will result in a lower boiling point.

Experimental Determination of Boiling Point

The precise determination of a liquid's boiling point is a fundamental laboratory technique. The choice of method often depends on the quantity of the substance available and the required accuracy. The OECD Guideline 103 and ASTM D1078 provide standardized procedures for this purpose[3][4][5].

OECD 103: Boiling Point Determination

This guideline outlines several methods for determining the boiling point of liquids. For a substance like this compound, the dynamic method or the distillation method are suitable.

Principle of the Dynamic Method: The boiling point is determined by measuring the vapor pressure of the liquid at different temperatures. The temperature at which the vapor pressure equals the atmospheric pressure is the boiling point.

Experimental Protocol (Distillation Method):

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.

-

Sample Preparation: Place a measured volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Heating: Begin to heat the flask gently.

-

Observation: Record the temperature at which the first drop of condensate falls from the condenser into the receiving flask. This is the initial boiling point.

-

Data Recording: Continue to record the temperature as the distillation proceeds. The temperature at which the liquid is distilling at a steady rate is recorded as the boiling point.

-

Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, a correction can be applied to estimate the normal boiling point.

Causality in Experimental Choices:

-

Boiling Chips: These are added to prevent "bumping" (sudden, violent boiling) by providing nucleation sites for bubbles to form smoothly. This ensures a steady and accurate temperature reading.

-

Thermometer Placement: Precise placement is crucial. If the thermometer is too high, the recorded temperature will be lower than the actual boiling point because it will not be in the path of the vapor. If it is too low, it may be in contact with the superheated liquid, leading to an erroneously high reading.

Experimental Determination of Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies. The OECD Guideline 109 provides several methods for determining the density of liquids and solids[6][7][8].

OECD 109: Density of Liquids

For liquids like this compound, the pycnometer method or the oscillating densitometer method are commonly employed.

Principle of the Pycnometer Method: A pycnometer is a flask with a precisely known volume. By weighing the pycnometer empty, filled with a reference substance (like deionized water), and then filled with the sample liquid, the density of the sample can be accurately calculated.

Experimental Protocol (Pycnometer Method):

-

Cleaning and Drying: Thoroughly clean and dry the pycnometer.

-

Weighing (Empty): Accurately weigh the empty pycnometer.

-

Calibration with Water: Fill the pycnometer with deionized water of a known temperature and weigh it. The density of water at that temperature is well-established. This step allows for the precise determination of the pycnometer's volume.

-

Sample Measurement: Empty and dry the pycnometer, then fill it with this compound at the same temperature as the water.

-

Weighing (Sample): Weigh the pycnometer filled with the sample.

-

Calculation: The density of the sample is calculated using the following formula: Density of Sample = (Mass of Sample / Mass of Water) * Density of Water

Self-Validating System:

The use of a reference substance of a well-known density (water) provides an internal calibration for each measurement. Any significant deviation in the calculated volume of the pycnometer during the calibration step would indicate an error in the procedure (e.g., improper cleaning, temperature fluctuations, or weighing errors), thus ensuring the trustworthiness of the final density determination.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

Caption: Workflow for the experimental determination of boiling point and density.

Health and Safety Considerations

This compound is a reactive chemical and requires careful handling to ensure laboratory safety. It is classified as a flammable liquid and vapor and can cause severe skin burns and eye damage[9].

-

Handling: Always work in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (such as neoprene or nitrile rubber), and a lab coat[9].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames[2].

-

Incompatibilities: Avoid contact with water, moisture, strong acids, strong bases, and oxidizing agents. The compound reacts with water and moisture to liberate acetic acid[9].

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice. In case of skin contact, wash off immediately with plenty of water. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

Researchers and drug development professionals should always consult the most current Safety Data Sheet (SDS) for comprehensive safety and handling information before working with this compound.

Conclusion

This technical guide has provided a detailed overview of the boiling point and density of this compound, addressing discrepancies in reported values and outlining standardized experimental protocols for their determination. By understanding the fundamental principles behind these measurements and adhering to strict safety protocols, researchers can confidently and safely utilize this important chemical intermediate in their work. The provided experimental workflows and emphasis on the causality of procedural steps aim to enhance both the accuracy and the safety of laboratory practices involving this compound.

References

-

Gelest, Inc. (2015). Safety Data Sheet: this compound. Retrieved from [Link]

-

ASTM International. (2019). ASTM D1078-11(2019), Standard Test Method for Distillation Range of Volatile Organic Liquids. Retrieved from [Link]

-

LCS Laboratory Inc. (n.d.). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. Retrieved from [Link]

-

LAUS GmbH. (n.d.). OECD/EU-Methods. Retrieved from [Link]

-

OECD. (1995). Test No. 109: Density of Liquids and Solids. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

Analytice. (2021, January 14). OECD n°109: Density of liquids and solids. Retrieved from [Link]

-

YesWeLab. (2025, June 18). Understanding OECD Guideline 109. Retrieved from [Link]

-

EUROLAB. (n.d.). OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. Retrieved from [Link]

-

PhytoSafe. (n.d.). OECD 102 / 103. Retrieved from [Link]

-

Essem Compliance. (n.d.). Physical chemical testing studies. Retrieved from [Link]

-

Analytice. (2023, December 18). ASTM D1078: Distillation Range Measurement of Liquid VOCs. Retrieved from [Link]

-

Public.Resource.Org. (n.d.). ASTM D1078 – 05: Standard Test Method for Distillation Range of Volatile Organic Liquids. Retrieved from [Link]

-

ASTM International. (n.d.). D1078 Standard Test Method for Distillation Range of Volatile Organic Liquids. Retrieved from [Link]

-

Reagecon. (n.d.). Density Measurement and Density Standards. Retrieved from [Link]

-

BRANDTECH Scientific. (n.d.). Solvent Boiling Point Chart. Retrieved from [Link]

Sources

- 1. This compound CAS#: 2944-70-9 [m.chemicalbook.com]

- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 3. store.astm.org [store.astm.org]

- 4. lcslaboratory.com [lcslaboratory.com]

- 5. laboratuar.com [laboratuar.com]

- 6. Test No. 109: Density of Liquids and Solids - Overton [app.overton.io]

- 7. Understanding OECD Guideline 109 - YesWeLab [blog.yeswelab.fr]

- 8. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 9. gelest.com [gelest.com]

Methodological & Application

The Role of Vinylmethyldiacetoxysilane (VMDAS) as a Crosslinking Agent in Polymer Systems: A Detailed Guide for Researchers

This technical guide provides an in-depth exploration of vinylmethyldiacetoxysilane (VMDAS) as a versatile and efficient crosslinking agent for various polymer systems, with a primary focus on the formulation of Room Temperature Vulcanizing (RTV) silicone elastomers. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply the principles of acetoxy-cure silicone chemistry. We will delve into the reaction mechanisms, formulation strategies, detailed experimental protocols, and the influence of VMDAS on the final properties of the cured polymer network.

Introduction to this compound (VMDAS)

This compound (VMDAS) is a bifunctional organosilane compound featuring both a reactive vinyl group and two hydrolyzable acetoxy groups. This unique structure allows it to participate in two distinct types of reactions: hydrosilylation via the vinyl group and condensation reactions through the acetoxy groups. However, its most common application in polymer chemistry is as a moisture-activated crosslinking agent in RTV silicone formulations.

Upon exposure to atmospheric moisture, the acetoxy groups of VMDAS undergo hydrolysis, releasing acetic acid as a byproduct and forming reactive silanol (Si-OH) groups. These silanol groups then undergo condensation reactions with hydroxyl-terminated polymers, such as hydroxyl-terminated polydimethylsiloxane (PDMS), to form a stable, three-dimensional crosslinked network. This process, known as condensation curing, transforms the liquid polymer into a solid, elastic material at ambient temperature.

Key Properties of VMDAS:

| Property | Value |

| CAS Number | 2944-70-9 |

| Molecular Formula | C7H12O4Si |

| Molecular Weight | 188.25 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 56 °C |

| Density | 1.063 g/cm³ |

| Flash Point | 42 °C |

The Crosslinking Mechanism: A Step-by-Step Breakdown

The crosslinking process initiated by VMDAS is a two-step reaction mechanism that is catalyzed by the presence of moisture. The overall process is a classic example of condensation polymerization.

Figure 2: Workflow for the preparation of a one-component RTV silicone sealant.

-

Polymer and Filler Dispersion: In a planetary mixer, add the hydroxyl-terminated polydimethylsiloxane.

-

Filler Incorporation: While mixing at a low speed, gradually add the fumed silica to the PDMS. This slow addition prevents clumping and ensures a more uniform dispersion.

-

High-Shear Mixing: Once all the silica is incorporated, increase the mixing speed to high for 15-20 minutes. This step is crucial for breaking down silica agglomerates and achieving a good reinforcing effect.

-

Crosslinker Addition: Reduce the mixing speed and add the this compound. Mix for 5 minutes to ensure it is well-dispersated throughout the polymer matrix.

-

Catalyst Incorporation: Add the dibutyltin dilaurate catalyst and continue mixing for an additional 5 minutes until the formulation is completely homogeneous.

-

Packaging: Immediately transfer the uncured sealant into an airtight container to prevent premature curing due to atmospheric moisture.

-

Curing: To prepare samples for testing, cast the sealant into appropriate molds and expose it to ambient conditions (e.g., 23°C and 50% relative humidity). The sealant will typically form a skin within 10-20 minutes and fully cure over 24-72 hours, depending on the thickness of the sample. [1]

Characterization of VMDAS-Crosslinked Polymers

The physical and mechanical properties of the cured silicone elastomer should be characterized to ensure it meets the desired specifications.

Mechanical Properties

The following table provides typical mechanical properties for a standard acetoxy-cure RTV silicone sealant and how they are influenced by the formulation.

| Property | Typical Value | Influence of VMDAS Concentration |

| Hardness (Shore A) | 25 - 35 | Increases with higher concentration |

| Tensile Strength (psi) | 175 - 300 | Generally increases to an optimal point, then may decrease |

| Elongation at Break (%) | 200 - 400 | Decreases with higher concentration |

| 100% Modulus (psi) | 75 - 125 | Increases with higher concentration |

| Tear Strength (lb/in) | 35 - 70 | Can be optimized with VMDAS concentration |

Data compiled from typical starting formulations. [2]

Analytical Techniques for Characterization

-

Dynamic Mechanical Analysis (DMA): DMA can be used to determine the glass transition temperature (Tg) and the storage modulus of the cured elastomer, which provides insights into the crosslink density. [3][4]* Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the crosslinked polymer.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the curing process by observing the disappearance of Si-OH peaks and the formation of Si-O-Si bonds.

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Poor Adhesion | - Improper surface preparation.\n- Incompatible substrate. | - Ensure the substrate is clean, dry, and free of contaminants.[5]n- Consider using an adhesion promoter in the formulation. |

| Slow or Incomplete Curing | - Low ambient humidity.\n- Insufficient catalyst. | - Increase the relative humidity in the curing environment (ideally 40-60% RH).[6]n- Verify the correct catalyst concentration. |

| Bubbles in the Cured Sealant | - Entrapped air during mixing.\n- Moisture contamination of raw materials. | - Degas the formulation under vacuum before packaging.\n- Ensure all components are dry before mixing. |

Conclusion

This compound is a highly effective and widely used crosslinking agent in the formulation of one-component, acetoxy-cure RTV silicone elastomers. A thorough understanding of its moisture-activated hydrolysis and condensation mechanism is essential for formulating products with desired physical and mechanical properties. By carefully controlling the concentrations of VMDAS, fillers, and catalysts, researchers can tailor the performance of the final cured polymer to meet the demands of a wide range of applications. The protocols and data presented in this guide provide a solid foundation for the development and characterization of VMDAS-crosslinked polymer systems.

References

-

SiSiB SILICONES. (n.d.). Formulating RTV Silicone Sealants. Retrieved from [Link]

-

Gluegun.com. (n.d.). RTV Silicone – A Comprehensive Overview and Product Guide. Retrieved from [Link]

-

Wacker Chemie AG. (n.d.). Room Temperature Vulcanizing (RTV) Silicones. Retrieved from [Link]

- Li, et al. (2023). The Effect of Various Fillers on the Properties of Methyl Vinyl Silicone Rubber. Polymers (Basel).

- Rocha, M. C. G., & da Costa, H. M. (2016). Thermal and Mechanical Properties of Vinyltrimethoxysilane (VTMOS) Crosslinked High Molecular Weight Polyethylene (HMWPE).

- Bowen, J. J., & Goulbourne, N. C. (2014). A computational molecular design framework for crosslinked polymer networks.

- Shin-Etsu Silicones. (n.d.). RTV Silicone Sealants Troubleshooting Guide.

- Gao, Y., et al. (2022). Effect of Organotin on Performance of Siloxane Materials for Surface Treatment of Cementitious Materials.

-

Dymax. (n.d.). Why Won't RTV Silicone Adhesive Cure?. Retrieved from [Link]

- AeroMarine Products. (2017, January 13). Curing Issues- Trouble Shooting.

- Mandal, D., et al. (2015). Preparation and characterization of new poly(dimethylsiloxane) membrane series via a ‘cross-linking’ reaction using monomolecular trichloro(alkyl)silane of different alkyl chain and type. RSC Advances.

- Dow. (n.d.). SILASTIC™ RTV Silicone Sealants.

- Evonik. (n.d.). Products for RTV-1 Silicone Sealants.

- Thermal grease. (2023, October 23). What are the common problems with silicone adhesive sealants?.

- The Effects of Organotin Catalysts on Hydrolytic Condensation of Polymethylsiloxane Oligomer and Moisture Cure of the Coatings. (n.d.).

- P. K. (2017). DMA analysis of the structure of crosslinked poly(methyl methacrylate)s.

- CHT Silicones. (n.d.). SILICONE ADHESIVES.

- Silicones Europe. (n.d.). THE UNIQUE PHYSICO-CHEMICAL PROPERTIES OF SILOXANES.

- The Effect of different Filler Systems on Silicone Elastomers. (2023, November 17). ediss.sub.hamburg.

- A complex network analysis of crosslinked polymers. (n.d.).

- The Effects of Organotin Catalysts on Hydrolytic Condensation of Polymethylsiloxane Oligomer and Moisture Cure of the Coatings. (n.d.).

- Evaluation of Effective Crosslinking Density for Pseudo-Semi Interpenetrating Polymer Networks Based on Polyether Glycols Mixture by Dynamic Mechanical Analysis. (n.d.). MDPI.

- Modification of Silicone Elastomers Using Silicone Comonomers Containing Hydrophilic Surface Active Endgroups. (n.d.).

- a-preliminary-experimental-study-of-polydimethylsiloxane-pdms-to-pdms-bonding-using-oxygen-plasma-treatment-incorporating-isopropyl-alcohol. (2023, February 18). Ask this paper | Bohrium.

- Evaluation of Effective Crosslinking Density for Pseudo-Semi Interpenetrating Polymer Networks Based on Polyether Glycols Mixture by Dynamic Mechanical Analysis. (n.d.). MDPI.

- New Analytical Methods For Silicone Elastomers Used in Drug Delivery Systems. (n.d.). Diva-portal.org.

- Cross-linking of polydimethylsiloxane (PDMS). (n.d.).

- A Preliminary Experimental Study of Polydimethylsiloxane (PDMS)-To-PDMS Bonding Using Oxygen Plasma Treatment Incorporating Isopropyl Alcohol. (n.d.).

- STABILIZED MOISTURE-CURABLE POLYMERIC COMPOSITIONS. (n.d.).

- Siloxane polymer compositions and methods of using the same. (n.d.).

- Silicones Europe. (n.d.). THE UNIQUE PHYSICO-CHEMICAL PROPERTIES OF SILOXANES.

- MOISTURE CURABLE RTV SILICONE FORMULATION EMPLOYING η-UREIDO-PROPYLTRIALKOXYSILANE ADHESION PROMOTER. (n.d.).

- Redispersable powders of vinyl polymers. (n.d.).

- Dymax. (n.d.). Why Won't RTV Silicone Adhesive Cure?.

- Thermal Post-Cross-Linking of Siloxane/Silsesquioxane Hybrids with Polycyclic Aromatic Units for Tailored Softening Behavior in High-Temperature Applic

Sources

Application Note: Vinylmethyldiacetoxysilane (VMDAS) as a High-Performance Coupling Agent for Composite Materials

Introduction: Bridging the Organic-Inorganic Divide

In the field of advanced materials, the performance of polymer composites is critically dependent on the quality of the interface between the inorganic filler and the organic polymer matrix.[1] A weak interface leads to poor stress transfer, diminished mechanical properties, and increased susceptibility to environmental degradation. Silane coupling agents are a class of organosilicon compounds designed to create a durable, covalent bond at this interface, acting as a molecular bridge between these two dissimilar materials.[1][2]

This application note provides a detailed technical guide for researchers and materials scientists on the use of Vinylmethyldiacetoxysilane (VMDAS), a bifunctional organosilane, as a coupling agent to enhance the performance of filled polymer composites. VMDAS is particularly effective in systems where the polymer matrix undergoes radical polymerization or crosslinking, such as in unsaturated polyesters, vinyl esters, and various rubber compounds like EPDM.[3][4] Its unique diacetoxy functionality offers a distinct reactivity profile for hydrolysis compared to more common alkoxy-silanes.

The core function of VMDAS is to improve key composite properties by:

-

Enhancing Adhesion: Creating a strong, water-resistant bond between the filler and the polymer.[1][5]

-

Improving Mechanical Strength: Increasing tensile strength, flexural modulus, and impact resistance through efficient stress transfer.[5][6]

-

Boosting Dispersion: Aiding the deagglomeration and uniform distribution of filler particles within the polymer matrix.[5]

-

Reducing Viscosity: Lowering the viscosity of the filler/polymer mix, which improves processing and allows for higher filler loading.[5]

-

Increasing Durability: Preventing moisture ingress at the interface, which is a primary cause of composite degradation.[1]

This guide will elucidate the reaction mechanism of VMDAS, provide detailed protocols for its application, and present expected performance enhancements.

The VMDAS Coupling Mechanism: A Two-Fold Reaction Pathway

The efficacy of VMDAS stems from its dual-reactivity molecular structure (CH₂=CH-Si(CH₃)(OOCCH₃)₂). It possesses a vinyl organofunctional group and two hydrolyzable acetoxy groups. The coupling mechanism is a sequential, two-step process:

-

Hydrolysis and Condensation with the Inorganic Filler: The acetoxy groups readily hydrolyze in the presence of water (often adsorbed water on the filler surface is sufficient) to form reactive silanol groups (-Si-OH) and acetic acid as a byproduct.[5][7] These silanols then condense with hydroxyl groups present on the surface of inorganic fillers (like silica, clay, or alumina trihydrate), forming stable, covalent siloxane bonds (Si-O-Filler).[7]

-

Copolymerization with the Organic Matrix: The vinyl group of the VMDAS molecule, now anchored to the filler surface, is available to copolymerize with the polymer matrix during the curing or crosslinking process.[7] This creates a covalent link between the coupling agent and the polymer, completing the molecular bridge.

This dual reaction pathway transforms the hydrophilic filler surface into a hydrophobic, organo-compatible one, ensuring a seamless transition of stress from the matrix to the reinforcement.[1]

Detailed Application Protocols

The successful application of VMDAS requires careful control of several experimental parameters. The most common method for treating fillers is the pre-treatment method, where the filler is treated with the silane before being incorporated into the polymer.[2][8]

Protocol: Aqueous Solution Pre-treatment of Silica Filler

This protocol details the steps for treating a common inorganic filler, such as fumed or precipitated silica, with an aqueous solution of VMDAS.

Rationale: The use of a dilute aqueous/alcoholic solution promotes uniform dispersion of the silane on the high surface area of the filler.[8][9] The alcohol acts as a mutual solvent and wetting agent, while the water is necessary for the hydrolysis of the acetoxy groups. Adjusting the pH accelerates the hydrolysis reaction.[10][11]

Materials & Equipment:

-

This compound (VMDAS)

-

Inorganic Filler (e.g., Fumed Silica)

-

Ethanol or Isopropanol

-

Deionized Water

-

Glacial Acetic Acid (for pH adjustment)

-

High-intensity mixer (e.g., Henschel mixer) or laboratory blender[2][5]

-

Drying Oven

-

Beakers, graduated cylinders, pH meter/strips

Step-by-Step Methodology:

-

Filler Pre-Drying (Optional but Recommended):

-

Action: Dry the silica filler in an oven at 110-120°C for 1-2 hours.

-

Causality: This step removes excess physisorbed water, ensuring a more consistent and controllable reaction. While some adsorbed water is necessary for hydrolysis, excessive amounts can lead to premature self-condensation of the silane in solution.

-

-

Preparation of the Silane Treating Solution:

-

Action: Prepare a 90:10 ethanol/water solvent mixture by volume. For every 100 mL of solution, use 90 mL of ethanol and 10 mL of deionized water.

-

Action: Add VMDAS to the solvent mixture to achieve a concentration of 0.5% to 2.0% by weight relative to the filler. For example, for 100g of silica, use 0.5g to 2.0g of VMDAS.

-

Causality: The optimal amount of silane is a function of the filler's specific surface area. A common starting point is an amount sufficient to provide a monolayer coverage.[2]

-

Action: Stir the solution vigorously for 5-10 minutes. Adjust the pH of the solution to 4.0-5.0 using a few drops of acetic acid.[8]

-

Causality: Silane hydrolysis is catalyzed by acid or base and is slowest at a neutral pH.[10][11] An acidic pH accelerates the hydrolysis of the acetoxy groups to form the reactive silanols.

-

Action: Allow the solution to pre-hydrolyze for approximately 1 hour. Use the solution promptly after this period, as the silanols can begin to self-condense.[8]

-

-

Filler Treatment:

-

Action: Place the pre-dried filler into the high-intensity mixer.

-

Action: While the mixer is running, slowly spray the prepared silane solution onto the filler. Ensure the addition is gradual to avoid clumping.

-

Causality: High-intensity mixing is crucial for ensuring a uniform coating of the silane onto the individual filler particles and breaking up any agglomerates.[5]

-

Action: Continue mixing for 10-30 minutes after the solution has been added to ensure thorough dispersion.[8]

-

-

Drying and Curing:

-

Action: Transfer the treated filler to drying trays.

-

Action: Dry the filler in an oven at 110-120°C for 1-2 hours.[8]

-

Causality: This final drying step serves two purposes: it removes the solvent (water and alcohol) and the acetic acid byproduct, and it provides the thermal energy to drive the condensation reaction between the silanol groups and the filler surface hydroxyls, forming stable covalent bonds.

-

-

Post-Treatment Handling:

-

Action: Allow the treated filler to cool in a desiccator to prevent moisture re-adsorption.

-

Action: The surface-modified filler is now ready for incorporation into the desired polymer matrix.

-

Experimental Workflow and Characterization

Validating the effectiveness of the VMDAS treatment is essential. A typical workflow involves treating the filler, compounding it with the polymer, and then testing the resulting composite's properties against a control sample made with untreated filler.

Characterization Techniques for Verifying Treatment:

-

Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to characterize the adsorption of the silane onto the filler surface by identifying characteristic peaks of the silane that remain after washing.[12]

-

Thermogravimetric Analysis (TGA): Measures the weight loss of the filler as a function of temperature. A comparison of treated and untreated filler can quantify the amount of silane grafted onto the surface.

-

Scanning Electron Microscopy (SEM): Provides visual evidence of improved filler dispersion and interfacial adhesion in the final composite by examining fracture surfaces.

-

Dynamic Mechanical Analysis (DMA): Evaluates the viscoelastic properties of the composite, such as storage modulus (E') and damping factor (tan δ), which are sensitive to the quality of the filler-matrix interface.[13]

Performance Data and Applications

The incorporation of VMDAS-treated fillers leads to significant, measurable improvements in the final composite properties. The table below summarizes typical enhancements observed when using vinylsilane coupling agents in relevant polymer systems.

| Property | Untreated Filler Composite | VMDAS-Treated Filler Composite | Rationale for Improvement |

| Tensile Strength | Lower | 15-40% Increase | Enhanced interfacial adhesion allows for efficient stress transfer from the matrix to the stronger filler particles.[5][14] |

| Flexural Modulus | Lower | 10-30% Increase | Improved filler dispersion and bonding restricts polymer chain mobility, increasing stiffness.[15][16] |

| Water Absorption (24hr) | Higher | 30-60% Decrease | The hydrophobic silane layer at the interface prevents water from wicking along the filler surface, a major failure mechanism.[1] |

| Wet Flexural Strength Retention | 40-60% | >80% | The water-resistant covalent bond created by the silane is much more durable than the weaker physical bonds in the untreated system.[1] |

| Filler Loading Capacity | Limited by Viscosity | Can be Increased | Surface treatment reduces inter-particle friction and improves wetting by the resin, lowering the overall compound viscosity.[5][12] |

Compatible Materials:

-

Fillers: VMDAS is effective on fillers with surface hydroxyl groups, including:

-

Polymer Matrices: The vinyl functionality of VMDAS makes it ideal for thermoset and thermoplastic resins that cure via radical polymerization, such as:

Conclusion

This compound is a highly effective coupling agent for improving the performance and durability of filled polymer composites. Through a dual mechanism of hydrolysis/condensation with the inorganic filler and copolymerization with the organic matrix, VMDAS creates a robust and stable interfacial bond. By following the detailed protocols outlined in this guide, researchers can significantly enhance the mechanical properties, moisture resistance, and processability of their composite materials. The key to success lies in the careful control of the treatment process, including silane concentration, pH, and proper mixing and drying, to ensure a uniform and well-reacted surface modification.

References

-

ARCOR Epoxy Technologies. (n.d.). Mineral fillers have become increasingly important additives and modifiers for organic polymer. ARCOR Epoxy. [Link]

-

AZoM. (2012). A Guide to Silane Solution Mineral and Filler Treatments. AZoM.com. [Link]

-

Deb, S., & Abdul-Kader, A. M. (2001). Characterization of silane-treated hydroxyapatite powders for use as filler in biodegradable composites. Journal of Materials Science: Materials in Medicine, 12(4), 313-319. [Link]

-

Li, H., et al. (2022). The mechanical and optical properties of different transparent vinyl polysiloxane materials used for guided composite resin injection technique. BMC Oral Health, 22(1), 1-11. [Link]

-

Nanjing SiSiB Silicones Co., Ltd. (n.d.). Application Methods of Silane Coupling Agent. SiSiB Silicones. [Link]

-

Lee, W., & Kim, J. (2021). Guideline for the Safe Use of Hyaluronidase in Aesthetic Medicine, Including Modified High-dose Protocol. Dermatologic Surgery, 47(1), 53-59. [Link]

-

Li, J., et al. (2023). The Effect of Various Fillers on the Properties of Methyl Vinyl Silicone Rubber. Polymers, 15(6), 1534. [Link]

-

Das, C., et al. (2020). Hybrid In Situ Reinforcement of EPDM Rubber Compounds Based on Phenolic Novolac Resin and Ionic Coagent. Polymers, 12(11), 2568. [Link]

-

Fauziah, U., et al. (2022). Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute. Journal of Physics: Conference Series, 2165, 012026. [Link]

-

Rocha, C. G., et al. (2018). Study of composites based on polypropylene and calcium carbonate by experimental design. Polímeros, 28(2), 155-163. [Link]

-

Lung, C. Y. K., & Matinlinna, J. P. (2012). Characterization of adsorbed silane on fillers used in dental composite restoratives and its effect on composite properties. Silicon, 4(2), 125-134. [Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]

-

Müller, P., et al. (2013). EPDM rubber material utilization in epoxy composite systems. Agronomy Research, 11(2), 433-438. [Link]

-

Al-Dulaijan, S. U., et al. (2023). Effect of long-chain silane on mechanical properties of experimental resin composites. Dental Materials Journal, 42(1), 108-114. [Link]

-

Bhowmick, A. K., & Nando, G. B. (2018). Surface modification of silica and its compounding with polydimethylsiloxane matrix: Interaction of modified silica filler with PDMS. Journal of Adhesion Science and Technology, 32(11), 1195-1212. [Link]

-

Gallaher Plastic Surgery. (n.d.). DERMAL FILLERS PRE & POST CARE PATIENT INSTRUCTIONS. Gallaher Plastic Surgery & Spa MD. [Link]

-

Advanced Skin and Body Solutions. (n.d.). Pre and Post Botox®, Jeuveau™ and Dermal Filler Injection Instructions. Advanced Skin and Body Solutions. [Link]

-

Al-Oweini, R., & El-Rassy, H. (2010). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. International Journal of Molecular Sciences, 11(9), 3582-3614. [Link]

-

Müller, P., et al. (2013). EPDM rubber material utilization in epoxy composite systems. Agronomy Research, 11(2). [Link]

- Google Patents. (2013).

-

Universiti Sains Malaysia. (n.d.). Properties of Calcium Carbonate/Mica and Calcium Farbonate/Talc Filled Polypropylene Composites. Universiti Sains Malaysia Institutional Repository. [Link]

-

Spasova, D., et al. (2023). Study of the Behavior and the Mechanical Properties of Adhesively Bonded Polymer Matrix Composites Under Mechanical Loading. TEM Journal, 12(1), 50-56. [Link]

-

Lee, J. H., et al. (2022). Dental Poly(methyl methacrylate)-Based Resin Containing a Nanoporous Silica Filler. Polymers, 14(6), 1146. [Link]

-

Ismail, H., et al. (2010). Polypropylene/calcium carbonate nanocomposites – effects of processing techniques and maleated polypropylene compatibiliser. Express Polymer Letters, 4(10), 611-620. [Link]

-

MEDILOGIN. (2020, August 13). Hyaluronic Acid Injection (Dermal Filler Training). YouTube. [Link]

-

de la Fuente, M., et al. (2006). Study of the hydrolysis and condensation of γ-Aminopropyltriethoxysilane by FT-IR spectroscopy. Journal of Sol-Gel Science and Technology, 38, 15-21. [Link]

-

Ghafor, K., et al. (2023). Experimental Study on Mechanical Properties and Durability of Polymer Silica Fume Concrete with Vinyl Ester Resin. Buildings, 13(1), 211. [Link]

-

Silicone Surfactant. (2021, December 24). The use Method of Silane Coupling Agent and its Specific Application in the Adhesive Industry. Co-Formula. [Link]

-

Vijay, R., & Varma, H. (2014). Reinforcing Effect of Organo-Modified Fillers in Rubber Composites as Evidenced from DMA Studies. International Journal of Materials Science and Applications, 3(5), 183-190. [Link]

-

Semantic Scholar. (n.d.). Natural Silica and Plant-Derived Fillers for Dental Composite Resins. Semantic Scholar. [Link]

-

Li, H., et al. (2022). The mechanical and optical properties of different transparent vinyl polysiloxane materials used for guided composite resin injection technique. BMC Oral Health, 22(1). [Link]

-

El-Haddad, A., et al. (2020). Mesoporous silica fillers and resin composition effect on dental composites cytocompatibility. Dental Materials, 36(10), 1321-1330. [Link]

-

Discover Composites. (n.d.). Additives and Fillers. DiscoverComposites.org. [Link]

-

Jayalakshmy, M. S. (2018). Applications of Rubber Based Biocomposites and Bionanocomposites. In Handbook of Biocomposites, 169-173. [Link]

-

Face Austin. (n.d.). DERMAL FILLER TREATMENT PROTOCOL. Face Austin. [Link]

-

ResearchGate. (2017). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. [Link]

-

Li, P., & Porco, J. A. (2018). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 51(9), 2307-2317. [Link]

-

Salleh, S. M., et al. (2023). The Effect of Seashells as Filler in Epoxy Composites. Journal of Advanced Research in Applied Sciences and Engineering Technology, 31(1), 226-235. [Link]

-

Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

Sources

- 1. arcorepoxy.com [arcorepoxy.com]

- 2. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 3. agronomy.emu.ee [agronomy.emu.ee]

- 4. researchgate.net [researchgate.net]

- 5. azom.com [azom.com]

- 6. The mechanical and optical properties of different transparent vinyl polysiloxane materials used for guided composite resin injection technique - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 9. The use Method of Silane Coupling Agent and its Specific Application in the Adhesive Industry [silicone-surfactant.com]

- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 11. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. davidpublisher.com [davidpublisher.com]

- 14. The Effect of Various Fillers on the Properties of Methyl Vinyl Silicone Rubber - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. web.usm.my [web.usm.my]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Additives and Fillers - Discover Composites [discovercomposites.com]

- 19. temjournal.com [temjournal.com]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

Application Note & Protocol: A Guide to the Experimental Setup for Vinylmethyldiacetoxysilane (VMDAS) Polymerization Reactions

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the experimental setup and execution of vinylmethyldiacetoxysilane (VMDAS) polymerization. VMDAS is a vinylsilane monomer with reactive acetoxy groups, making its polymer, poly(this compound) (PVMDAS), a promising candidate for applications requiring moisture-curable properties, such as in sealants, adhesives, and biocompatible coatings. This guide offers a detailed protocol for free-radical solution polymerization, discusses the underlying chemical principles, outlines key reaction parameters, and describes standard characterization techniques for the resulting polymer.

Introduction to this compound (VMDAS)

This compound (VMDAS) is an organosilicon compound featuring a vinyl group susceptible to polymerization and two acetoxy groups that can undergo hydrolysis. This dual reactivity is the cornerstone of its utility. The vinyl group allows for the formation of a stable polymer backbone through various polymerization mechanisms, most commonly free-radical polymerization. The acetoxy groups, on the other hand, provide a latent reactivity; in the presence of moisture, they can hydrolyze to form silanol (Si-OH) groups and acetic acid. These silanol groups can then undergo condensation to form a cross-linked siloxane network (Si-O-Si), transforming the polymer from a thermoplastic to a thermoset material. This moisture-curing capability is highly desirable in many industrial and biomedical applications.

Polymerization Chemistry: The Free-Radical Pathway

The polymerization of VMDAS is typically achieved via free-radical polymerization, a robust and versatile method for polymerizing vinyl monomers.[1][2] This chain reaction mechanism consists of three main stages: initiation, propagation, and termination.[2]

-

Initiation: The process begins when an initiator molecule, typically a peroxide or an azo compound like Azobisisobutyronitrile (AIBN), is decomposed by heat or UV light to generate highly reactive free radicals.

-

Propagation: This free radical then attacks the double bond of a VMDAS monomer, adding to it and creating a new, larger radical. This new radical proceeds to react with subsequent monomer molecules, rapidly extending the polymer chain.

-

Termination: The growth of a polymer chain ceases when two radicals react with each other, either by combination or disproportionation, to form a stable, non-radical polymer chain.[2]

Caption: Fig. 1: Free-Radical Polymerization Mechanism

Detailed Experimental Protocol: Free-Radical Solution Polymerization of VMDAS

This protocol describes a general procedure for the solution polymerization of VMDAS using AIBN as a thermal initiator. Solution polymerization is advantageous as it helps to control viscosity and dissipate the heat generated during this exothermic reaction.

Materials and Reagents

-

Monomer: this compound (VMDAS), ≥95% purity

-

Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol

-

Solvent: Anhydrous toluene or another suitable anhydrous, inert solvent (e.g., xylene, dioxane)

-

Precipitation Solvent: Methanol or hexane

-

Gases: High-purity nitrogen (N₂) or argon (Ar)

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Septa and needles

-

Schlenk line or nitrogen/argon manifold for inert atmosphere

-

Glass syringes

-

Beakers and filtration funnel

-

Experimental Setup Workflow

The proper assembly of the reaction apparatus is critical for ensuring an inert atmosphere, which is necessary to prevent premature hydrolysis of the acetoxy groups and to avoid inhibition of the radical polymerization by oxygen.

Caption: Fig. 2: Experimental Setup Workflow

Step-by-Step Polymerization Procedure

-

Preparation: Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and two rubber septa. Flame-dry the entire apparatus under vacuum and then backfill with high-purity inert gas. Maintain a positive pressure of inert gas throughout the experiment.

-

Reagent Charging: In a typical experiment, a target monomer concentration of 1-2 M is used. For a 50 mL reaction volume, add 25-30 mL of anhydrous toluene to the flask via a syringe. Then, add the desired amount of VMDAS monomer (e.g., 10 mL) via a separate syringe.

-

Degassing: Purge the monomer solution by bubbling inert gas through it for 15-20 minutes to remove any dissolved oxygen, which can inhibit the polymerization.

-

Initiator Preparation: In a separate, dry vial, dissolve the AIBN initiator in a small amount of anhydrous toluene (e.g., 50 mg of AIBN in 2 mL of toluene). The amount of initiator is typically 0.1-1.0 mol% relative to the monomer.

-

Reaction Initiation: Heat the monomer solution in the flask to the desired reaction temperature (typically 60-80 °C for AIBN). Once the temperature has stabilized, inject the prepared AIBN solution into the flask using a syringe.

-

Polymerization: Allow the reaction to proceed under a constant inert atmosphere with continuous stirring for a predetermined time (e.g., 6-24 hours). The reaction mixture may become more viscous as the polymer forms.

-

Termination and Isolation: To quench the reaction, cool the flask in an ice bath and expose the solution to air.

-

Purification: Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent (e.g., methanol or hexane) while stirring vigorously. The polymer will precipitate as a solid or a viscous gum.

-

Drying: Decant the solvent and redissolve the polymer in a small amount of a good solvent (like THF or chloroform), then re-precipitate. Repeat this process 2-3 times to remove unreacted monomer and initiator fragments. Collect the purified polymer and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Key Experimental Parameters and Their Influence

The properties of the final polymer, such as molecular weight and polydispersity, are highly dependent on the reaction conditions. The following table summarizes these key parameters.

| Parameter | Typical Range | Effect on Polymerization |

| Monomer Concentration | 1.0 - 3.0 M | Higher concentration generally leads to a higher rate of polymerization and higher molecular weight. However, it can also lead to viscosity issues. |

| Initiator Concentration | 0.1 - 1.0 mol% (vs. monomer) | Higher initiator concentration increases the polymerization rate but decreases the final molecular weight due to a higher number of initiation events. |

| Reaction Temperature | 60 - 80 °C (for AIBN) | Higher temperature increases the rate of initiator decomposition and propagation, leading to a faster reaction but often lower molecular weight. |

| Solvent Choice | Toluene, Xylene, Dioxane | The solvent can affect polymer solubility and chain transfer kinetics. A poor choice of solvent may lead to premature precipitation of the polymer. |

Characterization of Poly(this compound) (PVMDAS)

Once the polymer is synthesized and purified, a suite of analytical techniques is employed to confirm its structure and determine its properties.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This is a crucial first step to confirm polymerization. The disappearance of the C=C stretching vibration (around 1600-1640 cm⁻¹) from the vinyl monomer is a key indicator. The presence of strong C=O stretching bands (around 1740 cm⁻¹) from the acetoxy groups and Si-O-C bands should be confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the disappearance of vinyl protons (typically 5.5-6.5 ppm) and the appearance of a broad signal corresponding to the new polymer backbone protons.

-

¹³C NMR: Provides complementary structural information about the carbon backbone.

-

²⁹Si NMR: Useful for analyzing the silicon environment and for later studies on the hydrolysis and condensation of the acetoxy groups.

-

-

Gel Permeation Chromatography (GPC): This technique is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[3] A narrow PDI (closer to 1) indicates a more uniform distribution of polymer chain lengths.

-

Thermal Analysis:

-

Thermogravimetric Analysis (TGA): Measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature.

-